![molecular formula C15H16ClN3O4 B7092488 4-[2-(4-Chloro-3-nitrophenyl)acetyl]-1-cyclopropylpiperazin-2-one](/img/structure/B7092488.png)
4-[2-(4-Chloro-3-nitrophenyl)acetyl]-1-cyclopropylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Chloro-3-nitrophenyl)acetyl]-1-cyclopropylpiperazin-2-one is a complex organic compound characterized by the presence of a piperazine ring, a cyclopropyl group, and a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chloro-3-nitrophenyl)acetyl]-1-cyclopropylpiperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of 1-cyclopropylpiperazine with 4-chloro-3-nitrophenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Chloro-3-nitrophenyl)acetyl]-1-cyclopropylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Ammonia or primary amines, thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products
Reduction: 4-[2-(4-Amino-3-nitrophenyl)acetyl]-1-cyclopropylpiperazin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Chloro-3-nitrophenylacetic acid and 1-cyclopropylpiperazine.
Scientific Research Applications
4-[2-(4-Chloro-3-nitrophenyl)acetyl]-1-cyclopropylpiperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-Chloro-3-nitrophenyl)acetyl]-1-cyclopropylpiperazin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological membranes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrophenylacetic acid: Shares the nitrophenyl and chloro groups but lacks the piperazine and cyclopropyl moieties.
1-Cyclopropylpiperazine: Contains the piperazine and cyclopropyl groups but lacks the nitrophenyl moiety.
Uniqueness
4-[2-(4-Chloro-3-nitrophenyl)acetyl]-1-cyclopropylpiperazin-2-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitrophenyl and cyclopropyl groups in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[2-(4-chloro-3-nitrophenyl)acetyl]-1-cyclopropylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4/c16-12-4-1-10(7-13(12)19(22)23)8-14(20)17-5-6-18(11-2-3-11)15(21)9-17/h1,4,7,11H,2-3,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLHYRDSIJBNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2=O)C(=O)CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-3-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1,2-thiazole-5-carboxamide](/img/structure/B7092408.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-[5-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl]methanone](/img/structure/B7092419.png)
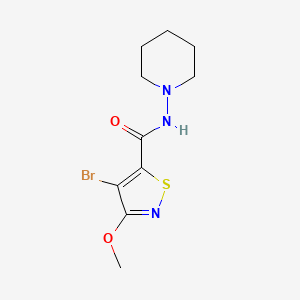
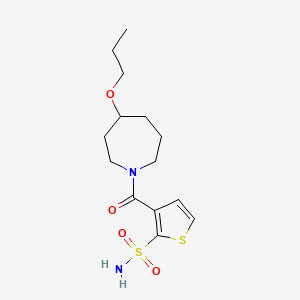
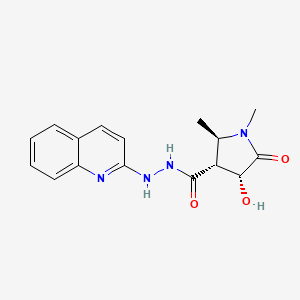
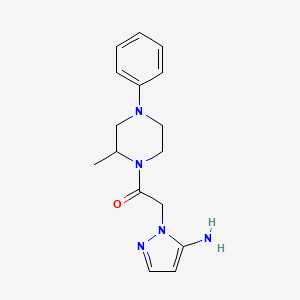
![2-[2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl]-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]acetamide](/img/structure/B7092449.png)
![1-cyclopropyl-4-[2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetyl]piperazin-2-one](/img/structure/B7092456.png)
![(3,3-Dimethylpyrrolidin-1-yl)-[3-[(4-methyl-1,3-thiazol-2-yl)methylamino]phenyl]methanone](/img/structure/B7092462.png)
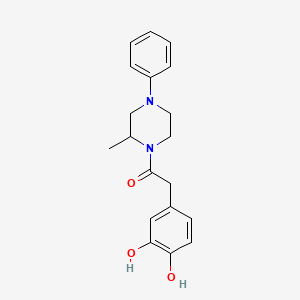
![1-(2-methylpropyl)-N-[[4-(methylsulfinylmethyl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7092475.png)
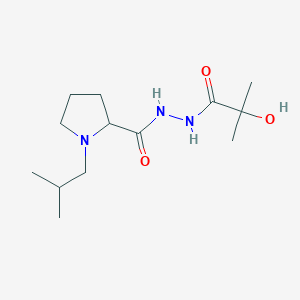
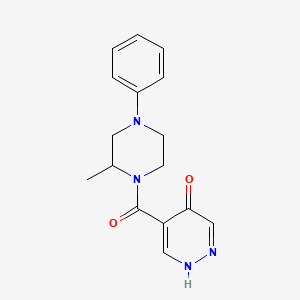
![5-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridazin-4-one](/img/structure/B7092504.png)
